Cas no 1807089-43-5 (3-Aminomethyl-4-cyano-5-hydroxybenzoic acid)

3-Aminomethyl-4-cyano-5-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid
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- インチ: 1S/C9H8N2O3/c10-3-6-1-5(9(13)14)2-8(12)7(6)4-11/h1-2,12H,3,10H2,(H,13,14)
- InChIKey: VLTDXWCQIKDGQF-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(C(=O)O)=CC(CN)=C1C#N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 107
3-Aminomethyl-4-cyano-5-hydroxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019031-500mg |
3-Aminomethyl-4-cyano-5-hydroxybenzoic acid |
1807089-43-5 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
Alichem | A015019031-250mg |
3-Aminomethyl-4-cyano-5-hydroxybenzoic acid |
1807089-43-5 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015019031-1g |
3-Aminomethyl-4-cyano-5-hydroxybenzoic acid |
1807089-43-5 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
3-Aminomethyl-4-cyano-5-hydroxybenzoic acid 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
3-Aminomethyl-4-cyano-5-hydroxybenzoic acidに関する追加情報
Introduction to 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid (CAS No. 1807089-43-5)
3-Aminomethyl-4-cyano-5-hydroxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807089-43-5, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzoic acid derivatives family, characterized by a benzene ring substituted with various functional groups. The presence of an amino group (–NH₂), a cyano group (–CN), and a hydroxyl group (–OH) on the benzene ring contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry.
The structure of 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid imparts multiple sites for chemical modification, enabling its use in the synthesis of more complex molecules. The amino group, in particular, serves as a nucleophilic site that can participate in condensation reactions, forming amides, imines, or other nitrogen-containing heterocycles. The cyano group acts as an electron-withdrawing substituent, influencing the electronic properties of the aromatic ring and affecting its reactivity in various chemical transformations. The hydroxyl group, on the other hand, can engage in hydrogen bonding interactions, making this compound suitable for applications in drug design where molecular recognition is crucial.
Recent advancements in pharmaceutical research have highlighted the potential of 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid as a building block for the development of novel therapeutic agents. Its structural features suggest that it may exhibit inhibitory activity against certain enzymes or receptors, making it a candidate for treating various diseases. For instance, studies have shown that benzoic acid derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The presence of both an amino and a hydroxyl group in 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid may enhance its binding affinity to target proteins, potentially leading to more effective drug candidates.
In addition to its pharmaceutical applications, 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid has found utility in material science and biotechnology. Its ability to form stable complexes with metal ions makes it useful in coordination chemistry, where such complexes can be employed as catalysts or sensors. Furthermore, the compound's capacity to participate in hydrogen bonding has been exploited in the design of supramolecular assemblies and hydrogels, which have applications in drug delivery systems and tissue engineering.
The synthesis of 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution of a halogenated benzoic acid derivative with ammonia or an amine source to introduce the amino group. Subsequent functionalization steps, such as cyanation or hydroxylation, are then performed to achieve the desired substitution pattern. The choice of synthetic methodology depends on factors such as yield, purity, and scalability, which are critical for industrial applications.
Recent research has also explored the use of 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid in combinatorial chemistry and high-throughput screening (HTS) platforms. These approaches allow for the rapid discovery of novel compounds with enhanced biological activity by systematically varying substituents on the core scaffold. The structural diversity provided by 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid makes it an attractive candidate for generating libraries of compounds that can be screened against biological targets.
The pharmacological profile of 3-Aminomethyl-4-cyano-5-hydroxybenzoic acid is still under investigation, but preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and antimicrobial properties. These activities are attributed to its ability to interact with biological molecules such as enzymes and receptors involved in disease pathways. Further preclinical studies are necessary to elucidate its mechanism of action and evaluate its potential therapeutic benefits.
In conclusion,3-Aminomethyl-4-cyano-5-hydroxybenzoic acid (CAS No. 1807089-43-5) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and biotechnology. Its unique structural features make it a valuable intermediate for synthetic chemistry and a promising candidate for drug development. As research continues to uncover new applications for this compound,3-Aminomethyl-4-cyano-5-hydroxybenzoic acid is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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